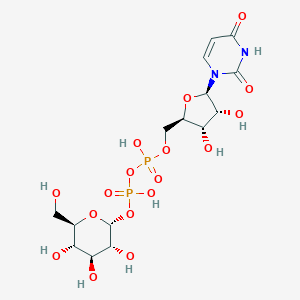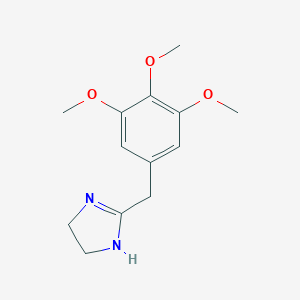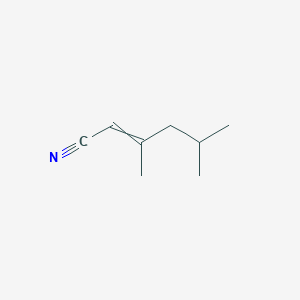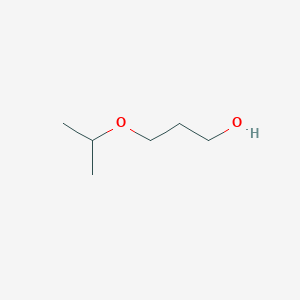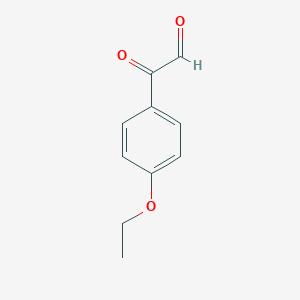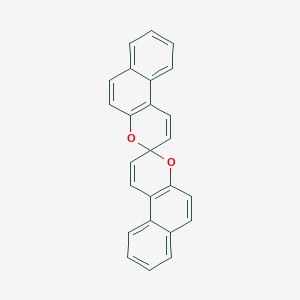
3,3'-Spirobi(3H-naphtho(2,1-b)pyran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a spiro compound with a naphthalene and pyran ring system, which has unique structural features and properties that make it a promising candidate for various scientific research applications.’
Mécanisme D'action
The mechanism of action of ‘SNP’ is not fully understood, but it is believed to be due to its ability to interact with metal ions and form metal complexes, which may affect the biological activity of the metal ions. ‘SNP’ may also interact with biological membranes and disrupt their integrity, leading to cell death.
Effets Biochimiques Et Physiologiques
‘SNP’ has been reported to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease. Additionally, ‘SNP’ has been reported to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ‘SNP’ in lab experiments include its unique structural features and properties, which make it a versatile compound for various scientific research applications. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of ‘SNP’ include its limited solubility in water, which may affect its biological activity, and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of ‘SNP.’ One direction is to explore its potential applications in the field of nanotechnology, such as its use as a building block for the synthesis of novel nanomaterials. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. Furthermore, the development of new synthetic methods for ‘SNP’ may lead to the discovery of new analogs with improved properties and biological activity.
Conclusion:
In conclusion, ‘3,3’-Spirobi(3H-naphtho(2,1-b)pyran)’ or ‘SNP’ is a promising compound with unique structural features and properties that make it a versatile candidate for various scientific research applications. Its potential applications in the fields of nanotechnology, medicine, and materials science make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of ‘SNP’ can be achieved by several methods, including the one-pot reaction of 2-naphthol with cyclic 1,3-diketones in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Another method involves the reaction of 2-naphthol with cyclic 1,3-diketones in the presence of a Lewis acid catalyst, such as ZnCl2 or AlCl3, under reflux conditions. The yield of ‘SNP’ can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.
Applications De Recherche Scientifique
‘SNP’ has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as Fe3+, Al3+, and Cu2+. It has also been used as a pH sensor due to its pH-dependent fluorescence properties. ‘SNP’ has been reported to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propriétés
Numéro CAS |
178-10-9 |
|---|---|
Nom du produit |
3,3'-Spirobi(3H-naphtho(2,1-b)pyran) |
Formule moléculaire |
C25H16O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
3,3'-spirobi[benzo[f]chromene] |
InChI |
InChI=1S/C25H16O2/c1-3-7-19-17(5-1)9-11-23-21(19)13-15-25(26-23)16-14-22-20-8-4-2-6-18(20)10-12-24(22)27-25/h1-16H |
Clé InChI |
XJPKXCFTCNYEKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C=CC5=C(O4)C=CC6=CC=CC=C65 |
Autres numéros CAS |
178-10-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



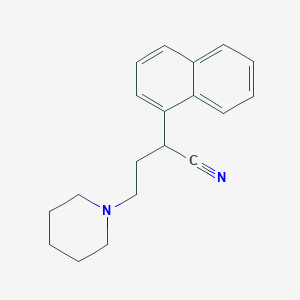
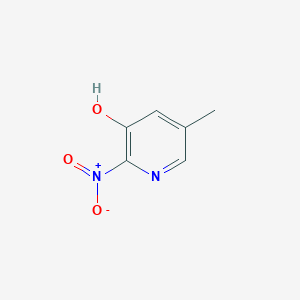
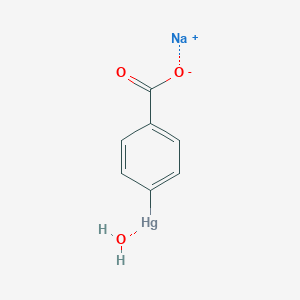

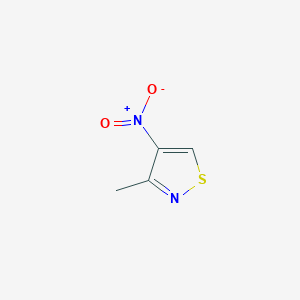
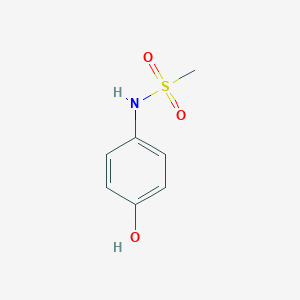
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
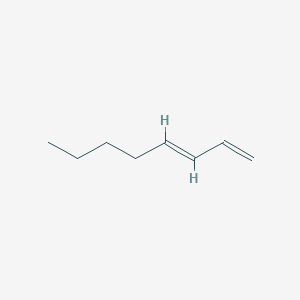
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
